molecular formula C8H13N5O B6978427 1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one

Cat. No.: B6978427
M. Wt: 195.22 g/mol
InChI Key: XCLSYWHEEWWRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a pyrrolidinone and a tetrazole ring

Properties

IUPAC Name

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c1-2-3-13-5-6(4-7(13)14)8-9-11-12-10-8/h6H,2-5H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSYWHEEWWRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process. One common method involves the reaction of a donor-acceptor cyclopropane with primary amines such as anilines or benzylamines. This reaction is typically catalyzed by a Lewis acid, leading to the formation of γ-amino esters, which then undergo lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one derivative .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroquinoline
  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyridine

Uniqueness

1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone and a tetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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